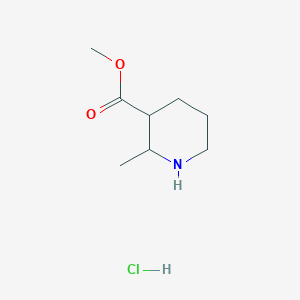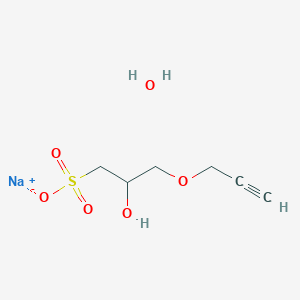
3-Phenyl-5,6,7,8-tetrahydrocinnoline
Descripción general
Descripción
3-Phenyl-5,6,7,8-tetrahydrocinnoline is an organic compound with the molecular formula C14H14N2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of phenyl-substituted 1,2-diamines with suitable aldehydes or ketones in the presence of a catalyst. The reaction conditions may vary, but they often require heating and the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological and chemical properties, making them useful for further research and applications.
Aplicaciones Científicas De Investigación
. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antihypertensive, anti-inflammatory, anticancer, and antifungal agent. Additionally, it has been investigated for its luminescence properties, which could be useful in imaging and diagnostic applications.
Mecanismo De Acción
The mechanism by which 3-Phenyl-5,6,7,8-tetrahydrocinnoline exerts its effects depends on its specific application. For example, as an antihypertensive agent, it may interact with receptors or enzymes involved in blood pressure regulation. As an anticancer agent, it may inhibit the growth of cancer cells by interfering with specific molecular pathways. The exact molecular targets and pathways involved can vary, but they often involve interactions with proteins, enzymes, or receptors.
Comparación Con Compuestos Similares
3-Phenyl-5,6,7,8-tetrahydrocinnoline is similar to other cinnoline derivatives, such as 2-Phenyl-5,6,7,8-tetrahydrocinnoline and 4-Phenyl-5,6,7,8-tetrahydrocinnoline. These compounds share the same core structure but differ in the position of the phenyl group. The differences in their chemical and biological properties highlight the importance of structural variations in determining their applications and effectiveness.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-16-14/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALOOIRINIGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-chlorophenyl)-diphenylmethyl]imidazole;hydrochloride](/img/structure/B3256451.png)


![3-[(Methylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3256482.png)



![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)




